5,6-Dehydro Finasteride
CAS No.: 1329611-51-9
Cat. No.: VC0195185
Molecular Formula: C23H34N2O2
Molecular Weight: 370.54
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1329611-51-9 |
---|---|
Molecular Formula | C23H34N2O2 |
Molecular Weight | 370.54 |
IUPAC Name | (1S,3aS,3bS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxamide |
Standard InChI | InChI=1S/C23H34N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,11,13-17H,6-8,10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,22-,23+/m0/s1 |
SMILES | CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(C=CC(=O)N4)C |
Appearance | Off-White to Pale Yellow Solid |
Melting Point | >210 °C |
Introduction
Parameter | Information |
---|---|
Chemical Name | (1S,3aS,3bS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxamide |
Common Synonyms | Finasteride EP Impurity C, Finasteride USP Related Compound B, Finasteride 5,6-Dehydro Impurity, Finasteride delta-1,5-Aza Amide |
CAS Number | 1329611-51-9, 1800205-94-0 |
Molecular Formula | C₂₃H₃₄N₂O₂ |
Molecular Weight | 370.53 g/mol |
Chemical Structure and Properties
The structural characteristics of 5,6-Dehydro Finasteride feature a steroid backbone with an additional unsaturation between the C-5 and C-6 positions compared to the parent compound finasteride. This modification creates a conjugated system that potentially alters the compound's physical, chemical, and possibly biological properties. The compound maintains the tert-butyl carboxamide group at position 17 and the lactam ring that are characteristic features of finasteride .
The molecular structure can be represented by several notations commonly used in chemical databases:
Structural Representations
SMILES notation: CC(C)(C)NC(=O)[C@H]1CC[C@H]2[C@@H]3CC=C4NC(=O)C=C[C@]4(C)[C@H]3CC[C@]12C
InChI notation: InChI=1S/C23H34N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,11,13-17H,6-8,10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,22-,23+/m0/s1
The compound's physicochemical properties differ from those of finasteride due to the additional double bond, which affects its electron distribution, reactivity, and potentially its interaction with biological targets.
Table 2: Physicochemical Properties of 5,6-Dehydro Finasteride
Property | Value |
---|---|
Physical State | Solid |
Appearance | Possibly pale yellow solid |
Purity Standard (commercial) | >95% (HPLC) |
Solubility | Limited data available |
Storage Conditions | Recommended 2-8°C (refrigerated) |
Relationship to Finasteride
5,6-Dehydro Finasteride is structurally related to finasteride, a synthetic 4-azasteroid compound that acts as a specific inhibitor of Type II 5α-reductase. Finasteride is widely prescribed for benign prostatic hyperplasia (BPH) and male pattern baldness due to its ability to inhibit the conversion of testosterone to dihydrotestosterone (DHT) . The structural similarity between 5,6-Dehydro Finasteride and finasteride suggests potential similar interactions with biological targets, though with potentially modified efficacy or activity profiles.
To understand the significance of 5,6-Dehydro Finasteride, it is important to examine the mechanism of action of finasteride itself. Finasteride acts by forming a stable complex with NADPH and the 5α-reductase enzyme, effectively creating a "suicide substrate" that renders the enzyme inactive . This mechanism prevents the conversion of testosterone to DHT, which is implicated in prostatic hyperplasia and androgenic alopecia .
The additional double bond in 5,6-Dehydro Finasteride may affect how it interacts with the 5α-reductase enzyme. While specific data on its inhibitory activity is limited in the search results, the structural modification could potentially alter binding affinity, metabolic stability, or pharmacokinetic properties compared to finasteride.
Table 3: Comparison Between Finasteride and 5,6-Dehydro Finasteride
Characteristic | Finasteride | 5,6-Dehydro Finasteride |
---|---|---|
Molecular Formula | C₂₃H₃₆N₂O₂ | C₂₃H₃₄N₂O₂ |
Molecular Weight | 372.55 g/mol | 370.53 g/mol |
Structure | Single bonds between C-5 and C-6 | Double bond between C-5 and C-6 |
Pharmacopoeia Status | Active Pharmaceutical Ingredient | Recognized impurity |
Regulatory Status | Approved drug | Reference standard for quality control |
Current Research Status and Future Directions
-
Comparative studies of inhibitory activity against different isoforms of 5α-reductase
-
Structure-activity relationship studies to understand how the additional double bond affects binding to the enzyme
-
Potential alternative therapeutic applications based on modified pharmacological properties
-
Metabolic studies to determine its biotransformation pathways
-
Toxicological assessments to establish safety profiles
Recent advances in understanding the crystal structure of human steroid 5α-reductase 2 (SRD5α2) with finasteride provide new opportunities for computational studies examining how 5,6-Dehydro Finasteride might interact with this enzyme. Such studies could provide valuable insights into the structural basis for any differences in activity between the two compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume